5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an oxazole ring, a piperidine sulfonyl group, and a methoxypropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperidine sulfonyl group, and the attachment of the methoxypropylamino substituent. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles and amides.
Introduction of the Piperidine Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Methoxypropylamino Substituent: This can be done through nucleophilic substitution reactions using methoxypropylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme or bind to a receptor, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- N-[4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenylacetamide
Uniqueness
Compared to similar compounds, 5-[(3-Methoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups. The presence of the piperidine sulfonyl group and the methoxypropylamino substituent provides distinct chemical properties and potential biological activities that may not be present in other similar compounds.
Properties
IUPAC Name |
5-(3-methoxypropylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-15-8-11-24(12-9-15)29(25,26)17-6-4-16(5-7-17)19-23-18(14-21)20(28-19)22-10-3-13-27-2/h4-7,15,22H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSJPILOXXHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCOC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.